The synthesis of cinchophen typically involves several chemical reactions, with the Doebner synthesis being one of the most common methods. This process involves the reaction of pyruvic acid, aniline, and benzaldehyde under reflux conditions. The following steps outline a typical synthesis procedure:
Additional methods include the use of acid chlorides and amides derived from cinchophen, which can also be synthesized through reactions involving dichloromethane and oxalyl chloride .
Cinchophen features a complex molecular structure characterized by a phenyl group attached to a quinoline ring system. The structural formula can be represented as follows:
The compound's structure includes:
Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are commonly employed to analyze its molecular structure. For instance, IR spectra typically show characteristic absorption bands corresponding to aromatic C-H stretching and C=N bonds .
Cinchophen undergoes various chemical reactions that are significant in its application as a pharmaceutical agent. Key reactions include:
These reactions are crucial for modifying cinchophen to improve its pharmacological properties or to develop new derivatives with enhanced efficacy.
The mechanism of action of cinchophen primarily involves its ability to inhibit cyclooxygenase enzymes, leading to decreased production of prostaglandins—compounds that mediate inflammation and pain responses in the body. Research has shown that cinchophen may also induce DNA damage in certain cellular contexts, contributing to its neurotoxic effects .
Additionally, studies indicate that cinchophen can affect cell migration and apoptosis through pathways involving reactive oxygen species (ROS) generation, which plays a role in cellular signaling related to inflammation .
Relevant data on these properties can be crucial for determining appropriate handling procedures in laboratory settings.
Cinchophen has been explored for various scientific applications beyond its initial use as an analgesic:
Cinchophen (chemical name: 2-phenylquinoline-4-carboxylic acid), first synthesized in 1887 by Doebner & Gieskel, was commercially introduced in 1908 under trade names including Atophan and Quinophan as a groundbreaking treatment for gout. This quinoline derivative represented a significant advancement in early 20th-century rheumatology due to its potent uric acid elimination capabilities. The drug functioned primarily as a uricosuric agent, facilitating enhanced renal excretion of uric acid that effectively reduced serum urate concentrations in gout patients. This pharmacological action addressed a fundamental pathological process in gout—the accumulation of uric acid crystals in joints that triggers intensely painful inflammatory arthritis [1] [2].
The therapeutic efficacy of cinchophen rapidly established it as a mainstream antigout medication throughout Europe and North America during the 1910s-1920s. Unlike salicylates (which required extremely high doses of 4-6 grams daily for uricosuric effects and caused significant gastrointestinal intolerance), cinchophen provided more effective hyperuricemia control at lower, better-tolerated doses. Its mechanism represented a novel approach to gout management that differed fundamentally from traditional colchicine-based pain relief strategies, as it targeted the underlying metabolic disorder rather than merely suppressing inflammatory symptoms. Research during 1911-1912 successfully identified and characterized cinchophen metabolites in human urine, confirming its metabolic pathway and bioavailability [1] [2].
Table 1: Key Milestones in Cinchophen's Early Medical Application
Year | Development Milestone | Significance |
---|---|---|
1887 | Initial synthesis by Doebner & Gieskel | Foundation for pharmaceutical development |
1908 | Commercial introduction as Atophan | First dedicated uricosuric gout medication |
1911-1912 | Metabolite identification in human urine | Confirmation of bioavailability and metabolic pathway |
Pre-1930s | Primary pharmacological gout treatment | Established as standard therapy before toxicity concerns |
The therapeutic promise of cinchophen was tragically undermined by emerging evidence of severe hepatotoxicity beginning in the 1920s. The first documented case of cinchophen-induced jaundice appeared in 1923, followed by the first officially attributed fatality in 1925. Clinical reports described a concerning pattern of liver injury characterized by acute hepatitis presentations that frequently progressed to fulminant hepatic failure. Autopsy findings revealed disturbing pathological changes including hepatic necrosis, yellow atrophy of the liver, and fatty degeneration of the kidneys and heart [1] [4].
By the mid-1930s, comprehensive clinical analyses revealed that approximately 50% of patients exhibited some manifestation of toxic reactions to cinchophen, with mortality rates approaching 50% in severe hepatotoxicity cases. The drug's injury pattern resembled idiosyncratic reactions similar to those caused by isoniazid, anticonvulsants, and methyldopa, suggesting either hypersensitivity reactions or metabolic idiosyncrasy mechanisms rather than dose-dependent intrinsic toxicity. Histological abnormalities included subacute hepatic necrosis characterized by varying degrees of necrosis, fibrosis, and regeneration—findings that were particularly prominent in long-term recipients of cinchophen [2] [4].
The accumulating evidence of cinchophen's hepatotoxic potential prompted significant regulatory reappraisal throughout the 1930s. Despite the existence of approximately 32 cinchophen-containing preparations on the market by 1932, most countries implemented strict usage limitations or complete withdrawal of human pharmaceutical formulations. The drug's mechanistic pathway to liver injury remained incompletely understood during this period, though contemporary research suggested reactive metabolite formation through cytochrome P450 metabolism, mitochondrial impairment, and subsequent activation of apoptotic pathways leading to hepatocyte death—mechanisms that align with modern understanding of idiosyncratic drug-induced liver injury (DILI) [1] [5].
Table 2: Chronology of Hepatotoxicity Recognition and Regulatory Response
Time Period | Key Developments | Regulatory Impact |
---|---|---|
1923-1925 | First reports of jaundice and fatal hepatotoxicity | Initial safety concerns raised in medical literature |
1920s-1930s | Accumulation of clinical cases showing liver damage | Increased restriction of medical use |
Mid-1930s | Comprehensive toxicity profile established (50% adverse effect rate) | Withdrawal from human medical use in most countries |
Post-1930s | Continued availability in limited markets (e.g., Spain as lithium cincophenate) | Ongoing isolated case reports into 1990s |
Following its withdrawal from human therapeutics, cinchophen found a therapeutic renaissance in veterinary medicine, particularly for managing canine osteoarthritis (OA). This transition leveraged cinchophen's analgesic and anti-inflammatory properties while accepting a controlled risk-benefit ratio under veterinary supervision. The compound became the primary active ingredient in prednoleucotropin (PLT), a combination medication that pairs cinchophen with the corticosteroid prednisolone for synergistic anti-inflammatory effects in dogs [1].
Clinical studies conducted in the 1990s established the therapeutic efficacy of cinchophen-containing formulations for canine joint disease. Research involving osteoarthritic dogs demonstrated that PLT treatment yielded significant improvements in clinically relevant parameters including joint mobility, weight-bearing capacity, reduction of stiffness, and decreased lameness. The magnitude of these therapeutic benefits proved comparable to phenylbutazone (a then-standard veterinary NSAID) in controlled clinical evaluations. This evidence supported cinchophen's repositioning as a valuable veterinary therapeutic agent despite its abandoned human application [1] [3].
The mechanism underlying cinchophen's efficacy in veterinary osteoarthritis appears multifaceted. Beyond its original uricosuric properties (largely irrelevant in canine OA pathology), the drug demonstrates analgesic and anti-pyretic effects at higher doses. Research suggests it may influence pain pathways through stimulation of C-Fos expression—an immediate-early gene product involved in neuronal responses to noxious stimuli that modulates central pain processing. This neurobiological activity potentially contributes to its analgesic efficacy in chronic joint disorders, representing a distinct mechanism from contemporary non-steroidal anti-inflammatory drugs (NSAIDs) or the newer monoclonal antibody therapies like Librela (bedinvetmab) that target nerve growth factor [1] [3] [6].
Table 3: Cinchophen in Veterinary Osteoarthritis Management
Therapeutic Application | Clinical Outcomes | Comparative Efficacy |
---|---|---|
Canine osteoarthritis (as PLT combination) | Significant improvement in joint mobility, weight-bearing, and lameness | Comparable clinical efficacy to phenylbutazone |
Analgesic effects | Reduction in pain-associated behaviors and movement limitations | Distinct mechanism from NSAIDs (C-Fos stimulation) |
Anti-inflammatory activity | Synergistic effect with prednisolone in PLT formulation | Alternative to newer biologicals (e.g., Librela) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7